

An In-depth Technical Guide to 2-Amino-4,6-dichloropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4,6-dichloropyridine

Cat. No.: B046313

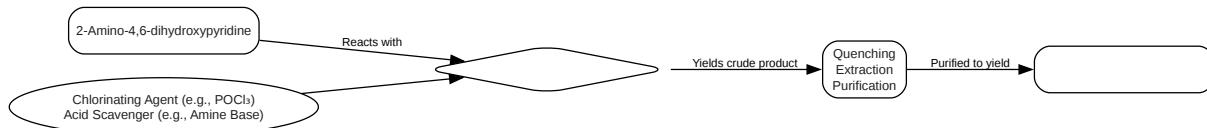
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dichloropyridine is a halogenated pyridine derivative that serves as a critical synthetic intermediate in a variety of chemical and biological research fields. Its structural features, particularly the presence of reactive chlorine atoms and an amino group on the pyridine scaffold, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, with a focus on its relevance to researchers in drug discovery and development.

Chemical Identity and Properties


CAS Number: 116632-24-7

Molecular Formula: C₅H₄Cl₂N₂

Molecular Weight: 163.01 g/mol

Appearance: White to off-white or light yellow powder.[\[1\]](#)

Structure:

[Click to download full resolution via product page](#)

A conceptual workflow for the synthesis of **2-Amino-4,6-dichloropyridine**.

Spectroscopic Characterization

Detailed, publicly available spectra for **2-Amino-4,6-dichloropyridine** are limited. However, based on its structure, the following spectral characteristics can be predicted. Researchers should confirm the identity of any synthesized or purchased material through their own analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts and coupling patterns will be influenced by the positions of the chlorine and amino substituents.
- ^{13}C NMR: The carbon NMR spectrum will display signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to chlorine atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-4,6-dichloropyridine** would likely exhibit characteristic absorption bands corresponding to:

- N-H stretching vibrations of the primary amine.
- C-N stretching vibrations.
- C=C and C=N stretching vibrations within the pyridine ring.

- C-Cl stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M^+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing two chlorine atoms ($[M]^+$, $[M+2]^+$, and $[M+4]^+$ peaks in an approximate ratio of 9:6:1) would be a key identifying feature.

Applications in Research and Development

2-Amino-4,6-dichloropyridine is a valuable building block in several areas of chemical research, primarily driven by its utility in the synthesis of bioactive molecules.

Pharmaceutical and Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical candidates. The reactive sites on the molecule allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. It has been identified as a precursor for potential anti-inflammatory and anti-cancer agents. [1]

Agrochemicals

In the field of agrochemical research, **2-Amino-4,6-dichloropyridine** is utilized in the development of new herbicides and pesticides. Its structure can be incorporated into larger molecules designed to target specific biological pathways in weeds or pests, contributing to crop protection. [1]

Materials Science

The compound is also explored in materials science for the creation of specialty polymers and coatings. Incorporation of this pyridine derivative can impart desirable properties such as enhanced durability and environmental resistance to the resulting materials. [1]

Safety and Handling

2-Amino-4,6-dichloropyridine is a chemical that requires careful handling in a laboratory setting. The following is a summary of its known hazards and recommended safety

precautions.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **2-Amino-4,6-dichloropyridine** is classified with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Safety Protocols

Personal Protective Equipment (PPE)	Handling Procedures	Storage	Disposal
Safety Goggles Chemical Resistant Gloves Lab Coat	Work in a well-ventilated fume hood Avoid inhalation of dust Prevent contact with skin and eyes	Store in a tightly sealed container Keep in a cool, dry, and dark place	Dispose of in accordance with local, state, and federal regulations

[Click to download full resolution via product page](#)

Key safety and handling protocols for **2-Amino-4,6-dichloropyridine**.

Conclusion

2-Amino-4,6-dichloropyridine is a chemical intermediate with significant potential in various scientific disciplines. Its versatile reactivity makes it a valuable tool for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

- PubChem. **2-Amino-4,6-dichloropyridine**. [\[Link\]](#)
- Google Patents. Process for preparing 2-amino-4,6-dichloropyrimidine.

- Perregaard, J., et al. (1992). US Patent No. US5563270A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-4,6-dichloropyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046313#2-amino-4-6-dichloropyridine-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com